molecular formula C8H13NO4 B2462048 1-Acetyl-3-hydroxypiperidine-3-carboxylic acid CAS No. 1779359-88-4

1-Acetyl-3-hydroxypiperidine-3-carboxylic acid

Cat. No.: B2462048
CAS No.: 1779359-88-4
M. Wt: 187.195
InChI Key: CKOGPKPHDCYLTR-UHFFFAOYSA-N
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Description

1-Acetyl-3-hydroxypiperidine-3-carboxylic acid (CAS 1779359-88-4) is a piperidine-based compound with the molecular formula C8H13NO4 and a molecular weight of 187.19 g/mol . It is characterized by both a carboxylic acid and a hydroxyl group on the same carbon atom of the piperidine ring, which is N-protected by an acetyl group. Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . While the specific biological mechanism of action for this particular compound is not detailed in the literature, related piperidine hydroxy-carboxylates are significant synthetic building blocks. Enantiomerically pure piperidine-based hydroxy esters are of high value in medicinal chemistry research . For instance, similar compounds have been investigated for their potential to modify neurotransmission and have been used as intermediates in the synthesis of receptor antagonists and as conformationally restricted building blocks in foldamer research . This compound serves as a versatile chemical intermediate for researchers developing new pharmaceutical candidates, particularly in the synthesis of more complex piperidine derivatives. It is supplied with a typical purity of 95% . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-acetyl-3-hydroxypiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c1-6(10)9-4-2-3-8(13,5-9)7(11)12/h13H,2-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOGPKPHDCYLTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1779359-88-4
Record name 1-acetyl-3-hydroxypiperidine-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-3-hydroxypiperidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine derivatives with acetic anhydride and subsequent hydrolysis to introduce the hydroxyl and carboxylic acid functionalities . The reaction conditions often require the use of catalysts and specific temperature and pH controls to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-3-hydroxypiperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom or the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the acetyl group may produce an alcohol .

Scientific Research Applications

1-Acetyl-3-hydroxypiperidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-Acetyl-3-hydroxypiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include the modulation of enzyme activity, alteration of cellular signaling pathways, and interaction with nucleic acids .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Differences

The following piperidinecarboxylic acid derivatives are compared based on substituents, molecular properties, and available

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
1-Acetyl-3-hydroxypiperidine-3-carboxylic acid Acetyl (1-position), hydroxyl (3-position), carboxylic acid (3-position) C₈H₁₃NO₄ 187.08 Polar hydroxyl enhances H-bonding
1-Acetylpiperidine-3-carboxylic acid Acetyl (1-position), carboxylic acid (3-position) C₈H₁₃NO₃ 171.16 Lacks hydroxyl group; reduced polarity
1-Boc-3-benzyl-3-piperidinecarboxylic acid Boc (1-position), benzyl (3-position), carboxylic acid (3-position) C₁₈H₂₅NO₄ 319.40 Bulky benzyl group increases lipophilicity
1-Phenylsulfonylpiperidine-3-carboxylic acid Phenylsulfonyl (1-position), carboxylic acid (3-position) C₁₂H₁₅NO₄S 269.32 Strong electron-withdrawing sulfonyl group
Ethyl 1-Boc-3-piperidinecarboxylate Boc (1-position), ethyl ester (3-position) C₁₃H₂₃NO₄ 257.33 Ester group alters reactivity and solubility
Key Observations:
  • Polarity and Solubility: The hydroxyl group in the target compound distinguishes it from non-hydroxylated analogs like 1-acetylpiperidine-3-carboxylic acid, likely improving aqueous solubility .
  • Steric Effects : The benzyl group in 1-Boc-3-benzyl-3-piperidinecarboxylic acid introduces steric bulk, which may hinder interactions in enzymatic or receptor-binding contexts .

Physicochemical Properties

  • Collision Cross-Section (CCS) : The target compound’s CCS (140.8 Ų for [M+H]+) suggests a compact conformation compared to larger analogs like 1-Boc-3-benzyl-3-piperidinecarboxylic acid, which lacks CCS data but likely has a higher CCS due to its bulkier substituents .
  • Molecular Weight : The target compound (187.08 g/mol) is lighter than derivatives with protective groups (e.g., Boc in , .33 g/mol), making it more suitable for drug design where low molecular weight is preferred .

Reactivity and Stability

  • Hydroxyl Group: The hydroxyl group in the target compound may increase susceptibility to oxidation or dehydration compared to non-hydroxylated analogs .
  • Acetyl vs. Boc Groups : The acetyl group is less stable under basic conditions than the tert-butoxycarbonyl (Boc) group, which requires acidic conditions for removal .

Research Implications

  • Medicinal Chemistry : The Carboxypiperidine Compound in (a PDE5 inhibitor) demonstrates that substituents on the piperidine ring critically influence biological activity. The target compound’s hydroxyl group could be leveraged for targeting polar binding pockets .
  • Synthetic Utility : The ethyl ester in Ethyl 1-Boc-3-piperidinecarboxylate highlights the role of protective groups in stepwise synthesis, whereas the target compound’s unprotected hydroxyl may streamline certain reactions .

Biological Activity

1-Acetyl-3-hydroxypiperidine-3-carboxylic acid is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₈H₁₃N₁O₄
  • Molecular Weight : Approximately 171.19 g/mol
  • Structure : The compound features an acetyl group and a hydroxyl group attached to the piperidine ring, along with a carboxylic acid functional group.

Synthesis Methods

The synthesis of this compound typically involves:

  • Cyclization of Piperidine Derivatives : This is often achieved using acetic anhydride followed by hydrolysis to introduce the necessary functional groups.
  • Industrial Production : Large-scale production may employ batch or continuous flow processes, utilizing automated reactors and purification techniques like crystallization and chromatography to enhance yield and purity .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

Bacterial StrainActivity Level
Escherichia coli (G-)Moderate
Staphylococcus aureus (G+)High

These findings suggest its potential as a therapeutic agent in treating bacterial infections .

Antiviral Properties

The compound has also been investigated for its antiviral activity. Studies have shown that it may inhibit viral replication through interactions with specific viral proteins, making it a candidate for further exploration in antiviral drug development .

Anticancer Potential

In cancer research, this compound has shown promise in inducing apoptosis in cancer cell lines. Notably, it demonstrated cytotoxicity against hypopharyngeal tumor cells, outperforming some established chemotherapeutic agents like bleomycin . The mechanism involves modulation of cellular pathways that lead to cancer cell death.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
  • Cellular Signaling Modulation : It can alter cellular signaling pathways that are crucial for cell survival and proliferation.
  • Nucleic Acid Interaction : There is evidence suggesting that the compound can bind to nucleic acids, potentially influencing gene expression .

Case Studies and Research Findings

  • Antimicrobial Study : A study conducted on novel compounds including this compound revealed significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The results underscored its potential for development into a new class of antibiotics .
  • Cancer Research : In a comparative study on various piperidine derivatives, this compound was highlighted for its superior cytotoxic effects on FaDu hypopharyngeal tumor cells. The study emphasized the importance of structural modifications in enhancing biological activity .

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